3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
A review of the recent literature focuses on synthetic approaches to 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4 (1 H )-quinolinones and 4 (1 H )-quinolinones using domino reactions . These syntheses involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The molecular structure of quinoline derivatives is a bicyclic core structure related to the substance 4-quinolone . Nearly all quinolone antibiotics in use are fluoroquinolones, which contain a fluorine atom in their chemical structure and are effective against both Gram-negative and Gram-positive bacteria .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its specific structure. For example, 5-fluoro-1,2,3,4-tetrahydroquinoline has a molecular weight of 151.18 .Mechanism of Action
Safety and Hazards
Future Directions
Quinoline derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . As new structures with chiral architectures and novel substitution patterns are required, researchers continue to channel their efforts in this area .
Properties
IUPAC Name |
3-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZHWJFNKKLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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